beta-Estradiol dibenzoate

Pharmacokinetics Estrogen Esters Depot Formulations

PROCUREMENT IMPERATIVE: This certified EP Impurity C standard (beta-Estradiol dibenzoate) is mandatory for pharmacopoeial QC of estradiol benzoate APIs; no substitute is acceptable. Its unique di-benzoate esterification provides an extended 24-32 hr half-life for depot effect studies, avoiding daily injections and stress confounders. Ideal for comparative esterification research with a distinct XLogP3 of 6.7. Confirm stock of this strictly research-use compound now.

Molecular Formula C32H32O4
Molecular Weight 480.6 g/mol
CAS No. 4147-13-1
Cat. No. B1630060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Estradiol dibenzoate
CAS4147-13-1
Molecular FormulaC32H32O4
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C32H32O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,20,26-29H,12,14,16-19H2,1H3/t26-,27-,28+,29+,32+/m1/s1
InChIKeyQSEBTTYLHXQXSF-CAHAWPIUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Estradiol dibenzoate (CAS 4147-13-1): A C3,C17β-Dibenzoate Estradiol Prodrug with Prolonged Depot Action for Estrogen Research and Analytical Standardization


beta-Estradiol dibenzoate (EDB; CAS 4147-13-1) is a synthetic estrogen ester, specifically the C3 and C17β benzoate diester of β-estradiol [1]. It belongs to the estradiol ester class and is formally designated as Estradiol 3,17-dibenzoate, with a molecular weight of 480.6 g/mol and a calculated XLogP3 of 6.7 [2]. The compound was developed in the 1930s but was never marketed as a pharmaceutical product; it is instead utilized exclusively as a research tool and analytical reference material [1]. EDB functions as a prodrug that, upon parenteral administration, undergoes enzymatic hydrolysis to release active estradiol, a process that governs its distinct pharmacokinetic profile compared to mono-esterified or free estradiol forms [3].

Why Estradiol Monoesters or Free Estradiol Cannot Substitute for beta-Estradiol dibenzoate in Sustained-Release Research Models


The pharmacological utility of estradiol esters is critically dependent on the rate of enzymatic hydrolysis, which dictates the systemic release profile of the active hormone [1]. Generic substitution with free estradiol results in a bolus-like elevation with a short half-life (under 1 hour in rodents), which is incompatible with models requiring sustained estrogen exposure [2]. Substitution with a mono-ester such as estradiol benzoate, while offering a longer duration than free estradiol, provides an intermediate depot effect that is distinct from the prolonged release profile conferred by the di-benzoate esterification at both the C3 and C17β positions [3]. Therefore, direct interchange among estradiol forms or esters will produce quantitatively different estradiol concentration-time profiles and downstream biological responses, rendering experimental outcomes non-comparable [4].

Quantitative Differentiation of beta-Estradiol dibenzoate from Estradiol Monoesters: Evidence for Prolonged Duration and Altered Potency


Extended Depot Half-Life: Catecholestrogen Dibenzoate Elevates Serum Concentration for >32 Hours vs. <1 Hour for Free Catecholestrogen

In a rat model, subcutaneous injection of free 4-hydroxyestradiol resulted in bolus-like serum elevations with a half-life below 1 hour. In contrast, injection of an equimolar amount of the corresponding 3,4-dibenzoate ester produced a lower peak concentration (approximately 1 ng/mL vs. 9 ng/mL for the free form) but a markedly prolonged elevation with a half-life of approximately 24 hours for 4-hydroxyestradiol and 32 hours for 2-hydroxyestradiol [1]. This class-level inference demonstrates that di-benzoate esterification dramatically extends the circulating half-life of the active moiety.

Pharmacokinetics Estrogen Esters Depot Formulations Half-Life

Comparative Potency in Neonatal Defeminization: 4-Hydroxyestradiol Dibenzoate Matches Estradiol Benzoate at 0.5 μg/Day in LH Suppression

In a neonatal defeminization assay, female rats treated subcutaneously from postnatal day 1–5 with 0.5 μg/day of either estradiol-17β-benzoate or 4-hydroxyestradiol-17β-dibenzoate exhibited equivalent suppression of the adult luteinizing hormone (LH) surge mechanism [1]. In the same study, 2-hydroxyestradiol-17β-dibenzoate was ineffective even at 1.00 μg/day. This demonstrates that the di-benzoate ester can achieve potency comparable to a standard mono-ester reference in a specific neuroendocrine endpoint.

Neuroendocrinology Estrogen Potency Luteinizing Hormone Developmental Biology

Functional Activity in vivo: Elevation of Ovarian Vein Estradiol to 796 pg/mL in PMSG-Primed Rats

In a functional assay reported in ChEMBL, beta-estradiol dibenzoate was tested for its effect on estradiol concentration in pregnant mare serum gonadotropin (PMSG)-primed Sprague-Dawley rats. The compound produced an estradiol concentration of 796 pg/mL in plasma obtained from the ovarian vein [1]. While this is a single-point measurement lacking a direct comparator within the same assay, it establishes a quantitative benchmark for the compound's in vivo estrogenic activity in a standard reproductive model.

Endocrinology In vivo Pharmacology Estrogen Secretion Ovarian Function

Regulatory Reference Standard: Designated as Estradiol Benzoate EP Impurity C, Enabling Pharmacopoeial Quality Control

Beta-estradiol dibenzoate is formally recognized by the European Pharmacopoeia (EP) as 'Estradiol Benzoate Impurity C' [1]. This designation positions the compound as an essential reference material for the quality control of estradiol benzoate active pharmaceutical ingredients (APIs) and finished drug products. It is available as a certified reference standard from the United States Pharmacopeia (USP) . Unlike alternative estradiol esters such as valerate or cypionate, which are not designated as EP impurities for estradiol benzoate, beta-estradiol dibenzoate has a specific and defined role in pharmacopoeial compliance testing.

Analytical Chemistry Quality Control Pharmacopoeial Standards Impurity Profiling

Physicochemical Differentiation: Enhanced Lipophilicity (XLogP3 6.7) Predicts Slower Hydrolysis and Extended Depot Release

The computed XLogP3 value for beta-estradiol dibenzoate is 6.7 [1], which is substantially higher than that of free estradiol (XLogP3 approximately 4.0) and estradiol benzoate (XLogP3 approximately 4.7) [2]. This increased lipophilicity is a direct consequence of di-benzoate esterification at both C3 and C17β positions. In the context of estrogen ester pharmacology, higher lipophilicity correlates with slower partitioning from an oily depot into the aqueous interstitial fluid, resulting in a slower rate of enzymatic hydrolysis and a more extended duration of action [3].

Physicochemical Properties Lipophilicity Prodrug Design Depot Formulation

Environmental Fate Modeling: Atmospheric Half-Life of 4.46 Hours (OH Radical Reaction) Predicts Lower Persistence than Some Halogenated Estrogen Analogs

ChemSpider reports an atmospheric half-life of 4.458 hours for estradiol dibenzoate based on reaction with hydroxyl radicals (assuming a 12-hour day and 1.5×10⁶ OH/cm³) . This parameter is relevant for environmental fate assessment and contrasts with more environmentally persistent estrogen analogs such as certain bromoestradiol derivatives, for which similar data are not uniformly available but would be expected to differ based on halogen substitution patterns [1]. While this is not a direct in vivo parameter, it provides a quantitative physicochemical differentiation point for researchers working in environmental chemistry or fate modeling.

Environmental Fate Atmospheric Chemistry Persistence Risk Assessment

Evidence-Backed Procurement Scenarios for beta-Estradiol dibenzoate in Research and Analytical Laboratories


Analytical Reference Standard for Estradiol Benzoate Impurity Profiling (EP/USP Compliance)

Laboratories performing quality control of estradiol benzoate active pharmaceutical ingredients (APIs) or finished drug products must quantify Impurity C as specified in the European Pharmacopoeia monograph. beta-Estradiol dibenzoate is the chemically defined EP Impurity C, and certified reference standards (e.g., USP Catalog No. 1A13980) are commercially available for this exact purpose . No other estradiol ester can substitute for this specific analytical role, making procurement mandatory for pharmacopoeial compliance testing.

Preclinical Research Requiring Sustained Estrogen Exposure Without Repeated Daily Dosing

For studies investigating the effects of prolonged estrogen stimulation—such as neuroendocrine development, reproductive tract remodeling, or hormone-dependent tumor growth—the extended half-life conferred by di-benzoate esterification (24–32 hours in rodent catecholestrogen models) reduces the need for daily injections . This is particularly advantageous in long-term experimental protocols where daily handling would introduce stress confounders or be logistically impractical. Researchers should select this compound when the experimental design specifically requires a more prolonged depot effect than that achievable with estradiol benzoate (typical duration 2–3 days in larger species) .

Comparative Estrogen Pharmacology Studies Examining Structure-Activity Relationships of Ester Prodrugs

The C3,C17β di-benzoate esterification provides a unique physicochemical and pharmacokinetic profile (XLogP3 6.7) that can be systematically compared with mono-esters (e.g., estradiol benzoate, XLogP3 4.7), other di-esters (e.g., estradiol dipropionate), or free estradiol . Studies aiming to elucidate the quantitative relationship between ester chain length, lipophilicity, and duration of action can use beta-estradiol dibenzoate as a key data point in the esterification continuum. Its equipotency with estradiol benzoate at 0.5 μg/day in neonatal defeminization assays further supports its inclusion in comparative dose-response studies .

Environmental Fate Studies Modeling Atmospheric Degradation of Estrogenic Compounds

Environmental scientists and risk assessors investigating the atmospheric persistence of estrogenic substances can utilize the reported atmospheric half-life of 4.458 hours (estimated from OH radical reaction kinetics) for beta-estradiol dibenzoate . This quantitative parameter enables inclusion in fate and transport models and allows for comparative assessment with other environmental estrogens of interest. Procurement of the pure compound is necessary for experimental validation of these modeled degradation rates under controlled laboratory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Estradiol dibenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.